molecular formula C11H9ClN2OS B2487534 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide CAS No. 868213-01-8

5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B2487534
CAS No.: 868213-01-8
M. Wt: 252.72
InChI Key: ADWYBNRUODNYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is an organic compound belonging to the class of thiophene carboxamides.

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is the β-lactamase receptor of Escherichia coli (E. coli) . This receptor plays a crucial role in the resistance of E. coli to β-lactam antibiotics, which are commonly used to treat bacterial infections.

Mode of Action

This compound interacts with the β-lactamase receptor of E. coli by binding to the active site of the receptor . This interaction inhibits the function of the β-lactamase enzyme, thereby preventing the degradation of β-lactam antibiotics and enhancing their antibacterial efficacy.

Biochemical Pathways

The compound affects the biochemical pathway related to the resistance of E. coli to β-lactam antibiotics . By inhibiting the β-lactamase enzyme, the compound prevents the breakdown of these antibiotics, allowing them to exert their antibacterial effects more effectively. This leads to the downstream effect of enhanced bacterial cell death, contributing to the treatment of the infection.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the β-lactamase enzyme in E. coli . This results in an increased susceptibility of the bacteria to β-lactam antibiotics, leading to enhanced bacterial cell death and a more effective treatment of the infection.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide are largely unexplored. It has been shown to have antibacterial activities against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli) strains . The compound interacts with the active site of the β-lactamase receptor of E. coli .

Cellular Effects

In terms of cellular effects, this compound has been shown to have antibacterial activities against ESBL-producing E. coli ST131 strains . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be fully understood.

Molecular Mechanism

The molecular mechanism of this compound is not fully known. Molecular docking studies have shown that it interacts with the active site of the β-lactamase receptor of E. coli

Chemical Reactions Analysis

5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Scientific Research Applications

5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide has been extensively studied for its antibacterial efficacy, particularly against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli . The compound has shown promising results in inhibiting the growth of these resistant bacterial strains, making it a potential candidate for developing new antibacterial agents.

Additionally, molecular docking studies have demonstrated that this compound can effectively bind to the active site of the β-lactamase receptor of E. coli, further supporting its potential as an antibacterial agent .

Properties

IUPAC Name

5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c1-7-4-5-13-10(6-7)14-11(15)8-2-3-9(12)16-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWYBNRUODNYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329672
Record name 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868213-01-8
Record name 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.